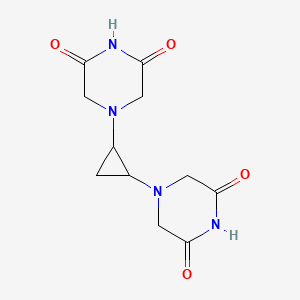
丙烯酸镁
概述
描述
Magnesium acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of magnesium ions bonded to acrylate anions. Magnesium acrylate is known for its applications in various fields, including polymer chemistry, materials science, and biomedical engineering. Its unique properties, such as biocompatibility and reactivity, make it a valuable compound for scientific research and industrial applications.
科学研究应用
Magnesium acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize hydrogels with tunable properties for drug delivery systems.
Biomedical Engineering: Magnesium acrylate-based hydrogels are explored for tissue engineering and wound healing applications due to their biocompatibility.
Materials Science: It is used to develop flame-retardant coatings and shape-memory materials.
Environmental Science: Magnesium acrylate is investigated for its potential in water purification and environmental remediation.
作用机制
Target of Action
Magnesium acrylate, a type of acrylate salt, is primarily used as a precursor in the formation of polymer networks . It is a key component in the production of acrylate grouting materials, which are used for sealing micro-cracks, preventing seepage, and reinforcing stratum .
Mode of Action
Magnesium acrylate interacts with its targets through a process known as free radical homopolymerization . This process involves the reaction of magnesium acrylate with other compounds to form a polymer gel network . The polymerization process results in the formation of a highly elastic water-plugging gel .
Biochemical Pathways
Magnesium, a key component of magnesium acrylate, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
It is known that magnesium, a key component of magnesium acrylate, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Result of Action
The primary result of the action of magnesium acrylate is the formation of a highly elastic water-plugging gel . This gel has significant applications in the construction industry, particularly in the sealing of micro-cracks, prevention of seepage, and reinforcement of stratum . The gel exhibits excellent durability, maintaining its structure and function even after extended periods .
Action Environment
The action of magnesium acrylate can be influenced by environmental factors. For instance, the polymerization process that forms the gel network can be affected by temperature and the presence of other chemicals . Additionally, the antimicrobial properties of coatings containing magnesium acrylate have been found to be enhanced in certain environments .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium acrylate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{CHCOOH} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, magnesium acrylate is produced by reacting magnesium chloride with sodium acrylate in an aqueous solution. The reaction is followed by filtration and drying to obtain the final product. The process can be summarized as: [ \text{MgCl}_2 + 2 \text{CH}_2=\text{CHCOONa} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} ]
化学反应分析
Types of Reactions: Magnesium acrylate undergoes various chemical reactions, including:
Polymerization: Magnesium acrylate can undergo free radical polymerization to form poly(magnesium acrylate) hydrogels.
Coordination Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) are commonly used under aqueous conditions.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.
Major Products Formed:
Poly(magnesium acrylate) Hydrogels: These hydrogels exhibit unique swelling and viscoelastic properties.
Coordination Complexes:
相似化合物的比较
Magnesium acrylate can be compared with other acrylate compounds such as:
Calcium Acrylate: Similar to magnesium acrylate, calcium acrylate forms hydrogels but with different mechanical properties.
Sodium Acrylate: Sodium acrylate is widely used in superabsorbent polymers but lacks the biocompatibility of magnesium acrylate.
Potassium Acrylate: Potassium acrylate is used in similar applications but has different solubility and reactivity profiles.
Uniqueness of Magnesium Acrylate: Magnesium acrylate stands out due to its biocompatibility, making it suitable for biomedical applications. Additionally, its ability to form coordination complexes with various ligands adds to its versatility in scientific research and industrial applications .
属性
IUPAC Name |
magnesium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAVVBOGOXHNH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | Magnesium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50890599 | |
| Record name | Magnesium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5698-98-6 | |
| Record name | Magnesium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
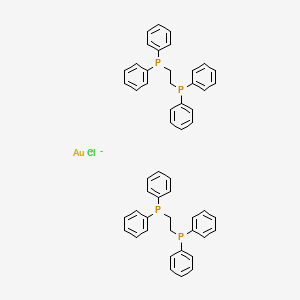
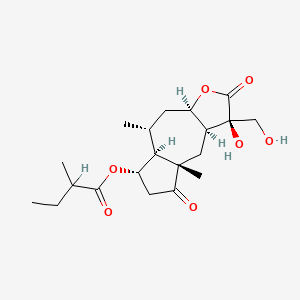
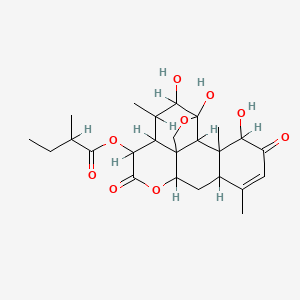
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
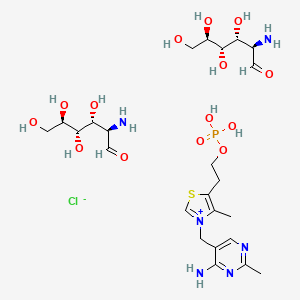
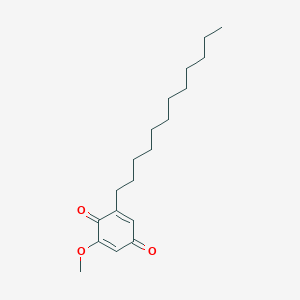
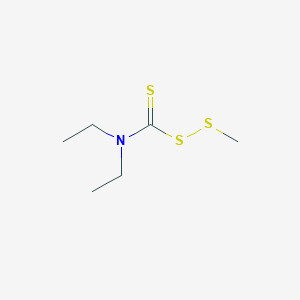
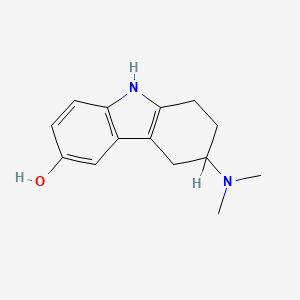
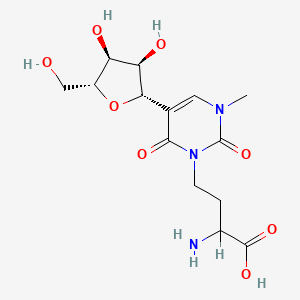
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1198036.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)

